3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid
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Overview
Description
3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid is a complex organic compound that features a tert-butyldimethylsilyl group attached to an indole ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid typically involves multiple steps, starting with the protection of the indole nitrogen using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or dimethylformamide (DMF) . The reaction proceeds efficiently at room temperature, yielding the protected indole derivative. This intermediate is then subjected to further functionalization to introduce the benzoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include imidazole, DMF, TBDMS-Cl, KMnO4, OsO4, LiAlH4, NaBH4, and SOCl2. Reaction conditions vary depending on the desired transformation but typically involve room temperature to moderate heating and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively interact with target molecules without undergoing rapid degradation . This selective interaction can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl (TBDPS) derivatives: These compounds are similar in structure but feature diphenyl groups instead of dimethyl groups, offering increased stability towards acidic conditions.
Trimethylsilyl (TMS) derivatives: These compounds are less stable compared to tert-butyldimethylsilyl derivatives but are easier to remove under mild conditions.
Uniqueness
3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid is unique due to its combination of the indole ring and benzoic acid moiety, along with the steric protection provided by the tert-butyldimethylsilyl group. This unique structure allows for selective interactions and stability under various reaction conditions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2Si/c1-21(2,3)25(4,5)22-12-11-17-13-16(9-10-19(17)22)15-7-6-8-18(14-15)20(23)24/h6-14H,1-5H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBCXDRSFKQAAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681828 |
Source
|
Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-08-1 |
Source
|
Record name | 3-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-5-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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